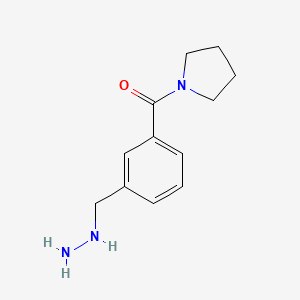![molecular formula C11H10ClN3O B12943340 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline CAS No. 642084-51-3](/img/structure/B12943340.png)
4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O It is characterized by the presence of a chloro group, a pyrazin-2-yloxy group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyrazine-2-ol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Chloro-3-((pyrazin-2-yloxy)methyl)benzene: Similar structure but lacks the aniline moiety.
3-((Pyrazin-2-yloxy)methyl)aniline: Similar structure but lacks the chloro group.
4-Chloro-3-((pyridin-2-yloxy)methyl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of its chloro, pyrazin-2-yloxy, and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
CAS 编号 |
642084-51-3 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC 名称 |
4-chloro-3-(pyrazin-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2 |
InChI 键 |
MRAQHVFOYQMCGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)COC2=NC=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
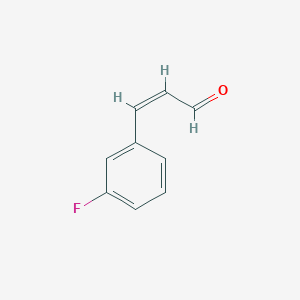
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
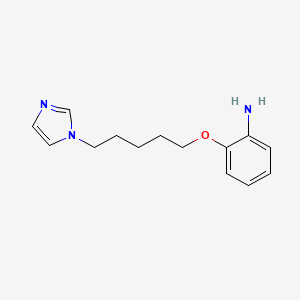
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
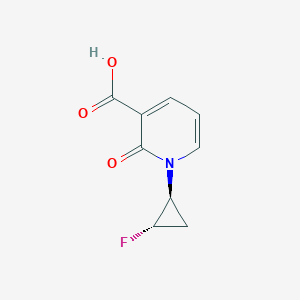
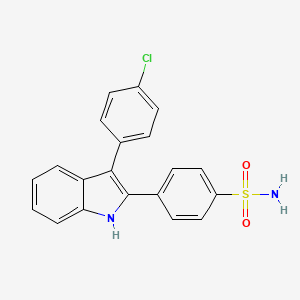
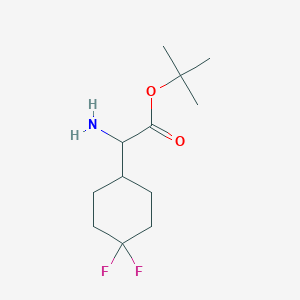

![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
